N-[4-(METHYLSULFANYL)BENZYL]-N-[4-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE
Overview
Description
N-[4-(METHYLSULFANYL)BENZYL]-N-[4-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolothiadiazine scaffold, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(METHYLSULFANYL)BENZYL]-N-[4-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(METHYLSULFANYL)BENZYL]-N-[4-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-[4-(METHYLSULFANYL)BENZYL]-N-[4-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(METHYLSULFANYL)BENZYL]-N-[4-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE involves its interaction with specific molecular targets and pathways. The compound’s triazolothiadiazine scaffold allows it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects. These interactions can inhibit enzyme activity, modulate signaling pathways, and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar scaffold and exhibit comparable pharmacological activities.
Uniqueness
N-[4-(METHYLSULFANYL)BENZYL]-N-[4-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE is unique due to its specific combination of functional groups and its potential for a wide range of applications. Its triazolothiadiazine scaffold provides a versatile platform for drug design and development, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5S2/c1-12-20-21-18-23(12)22-17(25-18)14-5-7-15(8-6-14)19-11-13-3-9-16(24-2)10-4-13/h3-10,19H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXMGGCCHZJMCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NCC4=CC=C(C=C4)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.